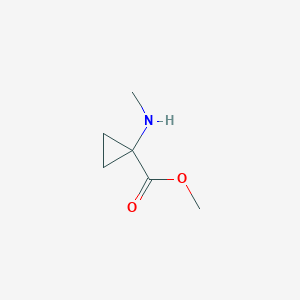

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Overview

Description

“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 119111-66-9 . It has a molecular weight of 129.16 . It is a liquid at room temperature .

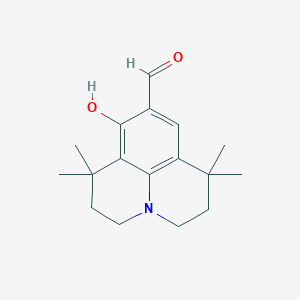

Molecular Structure Analysis

The IUPAC name for this compound is methyl 1-(methylamino)cyclopropanecarboxylate . The InChI code for this compound is 1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 . This indicates that the compound has a cyclopropane ring with a carboxylate and a methylamino group attached.Physical And Chemical Properties Analysis

“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 129.16 .Scientific Research Applications

Ethylene Agonist in Plant Physiology

“Methyl 1-(methylamino)cyclopropane-1-carboxylate” (also known as methyl-ACC) has been identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants . Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, has been found to trigger enhanced ethylene-related responses in plants .

Potential Plant Growth Regulator

The bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries . PGRs are synthetic or naturally occurring organic compounds that modify or regulate physiological and developmental processes in plants at low dosages .

Effect on Root Growth and Hair Formation

Methyl-ACC has been observed to restrain root elongation and increase root hair number . This could be potentially useful in controlling the growth patterns of certain plants.

Acceleration of Leaf Senescence

Methyl-ACC has been found to promote dark-induced leaf senescence . This could be used in research studies investigating the process of aging in plants.

Acceleration of Fruit Ripening

Methyl-ACC has been shown to accelerate the ripening of postharvest tomato fruit . This could have significant implications for the postharvest industry, potentially allowing for better control over the ripening process of fruits.

Upregulation of Ethylene Biosynthesis Genes

RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment . This suggests that methyl-ACC could be used in genetic studies related to ethylene biosynthesis.

Mechanism of Action

“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a structural analog of ACC, a precursor of the plant hormone ethylene . It has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

methyl 1-(methylamino)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHWWSDSATZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(methylamino)cyclopropane-1-carboxylate | |

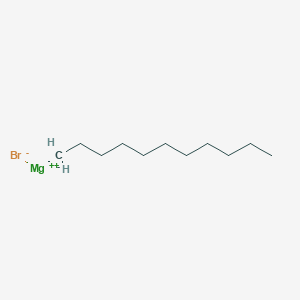

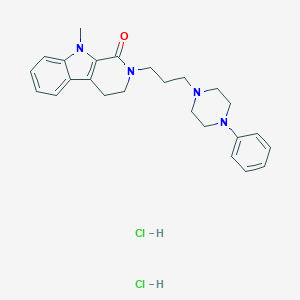

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)